Cas no 1822347-40-9 (Methyl 2-amino-2-(4-fluoro-2-methoxyphenyl)acetate)
Methyl 2-amino-2-(4-fluoro-2-methoxyphenyl)acetate Chemical and Physical Properties
Names and Identifiers
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- methyl 2-amino-2-(4-fluoro-2-methoxyphenyl)acetate
- 1822347-40-9
- EN300-1828327
- Methyl 2-amino-2-(4-fluoro-2-methoxyphenyl)acetate
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- Inchi: 1S/C10H12FNO3/c1-14-8-5-6(11)3-4-7(8)9(12)10(13)15-2/h3-5,9H,12H2,1-2H3
- InChI Key: FNKVXSSDVZQXSD-UHFFFAOYSA-N
- SMILES: FC1C=CC(=C(C=1)OC)C(C(=O)OC)N
Computed Properties
- Exact Mass: 213.08012141g/mol
- Monoisotopic Mass: 213.08012141g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 225
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 61.6Ų
Methyl 2-amino-2-(4-fluoro-2-methoxyphenyl)acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1828327-0.05g |
methyl 2-amino-2-(4-fluoro-2-methoxyphenyl)acetate |
1822347-40-9 | 0.05g |
$647.0 | 2023-09-19 | ||
| Enamine | EN300-1828327-0.1g |
methyl 2-amino-2-(4-fluoro-2-methoxyphenyl)acetate |
1822347-40-9 | 0.1g |
$678.0 | 2023-09-19 | ||
| Enamine | EN300-1828327-0.25g |
methyl 2-amino-2-(4-fluoro-2-methoxyphenyl)acetate |
1822347-40-9 | 0.25g |
$708.0 | 2023-09-19 | ||
| Enamine | EN300-1828327-0.5g |
methyl 2-amino-2-(4-fluoro-2-methoxyphenyl)acetate |
1822347-40-9 | 0.5g |
$739.0 | 2023-09-19 | ||
| Enamine | EN300-1828327-1.0g |
methyl 2-amino-2-(4-fluoro-2-methoxyphenyl)acetate |
1822347-40-9 | 1g |
$871.0 | 2023-06-01 | ||
| Enamine | EN300-1828327-2.5g |
methyl 2-amino-2-(4-fluoro-2-methoxyphenyl)acetate |
1822347-40-9 | 2.5g |
$1509.0 | 2023-09-19 | ||
| Enamine | EN300-1828327-5.0g |
methyl 2-amino-2-(4-fluoro-2-methoxyphenyl)acetate |
1822347-40-9 | 5g |
$2525.0 | 2023-06-01 | ||
| Enamine | EN300-1828327-10.0g |
methyl 2-amino-2-(4-fluoro-2-methoxyphenyl)acetate |
1822347-40-9 | 10g |
$3746.0 | 2023-06-01 | ||
| Enamine | EN300-1828327-1g |
methyl 2-amino-2-(4-fluoro-2-methoxyphenyl)acetate |
1822347-40-9 | 1g |
$770.0 | 2023-09-19 | ||
| Enamine | EN300-1828327-5g |
methyl 2-amino-2-(4-fluoro-2-methoxyphenyl)acetate |
1822347-40-9 | 5g |
$2235.0 | 2023-09-19 |
Methyl 2-amino-2-(4-fluoro-2-methoxyphenyl)acetate Related Literature
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
Additional information on Methyl 2-amino-2-(4-fluoro-2-methoxyphenyl)acetate
Methyl 2-amino-2-(4-fluoro-2-methoxyphenyl)acetate: A Promising Compound in Pharmaceutical Research
Methyl 2-amino-2-(4-fluoro-2-methoxyphenyl)acetate (CAS No. 1822347-40-9) has emerged as a significant molecule in the field of pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of amino acid derivatives and exhibits a complex molecular framework that may contribute to its biological activity. The 2-amino group in its structure is particularly noteworthy, as it can participate in various biochemical interactions, while the 4-fluoro-2-methoxyphenyl moiety introduces functional groups that may modulate its pharmacological properties.
Recent studies have highlighted the importance of 2-amino-2-(4-fluoro-2-methoxyphenyl)acetate in the development of novel antimicrobial agents and anti-inflammatory drugs. The fluoro and methoxy substituents in the phenyl ring are critical for enhancing the compound's lipophilicity and bioavailability, which are essential factors in drug design. Researchers have observed that the presence of these functional groups can significantly influence the compound's metabolic stability and <
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